ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of benzoate and contains both ester and amide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to form ethyl 4-aminobenzoate.
Condensation: The ethyl 4-aminobenzoate is then reacted with 4-oxo-4-phenylbut-2-en-2-yl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzyme active sites, inhibiting their activity. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.
Uniqueness
Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate is unique due to its combination of ester and amide functional groups, which allows for a wide range of chemical reactions and applications. Its structure also provides specific binding properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-9-11-17(12-10-16)20-14(2)13-18(21)15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLPXKMZIGNTO-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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